N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
“N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Construction of the Isoxazolo[5,4-b]pyridine Core: This could be synthesized via a cyclization reaction involving a suitable precursor.
Final Assembly: The final step would involve coupling the different fragments under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This might include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrazole ring or the isoxazolo[5,4-b]pyridine core.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-HYDROXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of “N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE” lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-5-26-13(3)10-17(24-26)23-20(27)16-9-12(2)22-21-18(16)19(25-29-21)14-7-6-8-15(11-14)28-4/h6-11H,5H2,1-4H3,(H,23,24,27) |
InChI Key |
NSNIXYKKCCZZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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